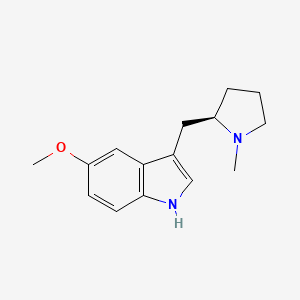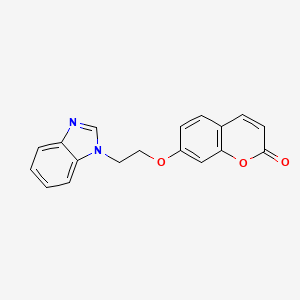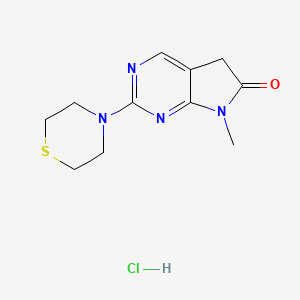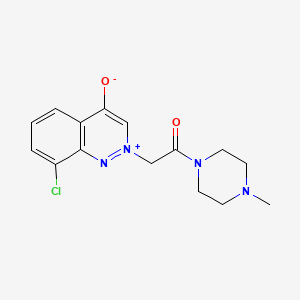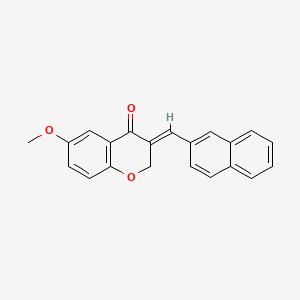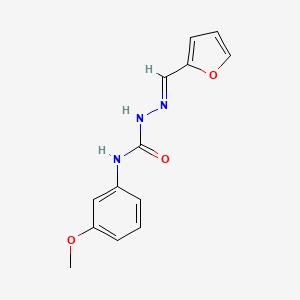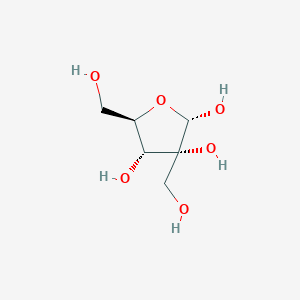
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride is a complex organic compound with a unique pentacyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a pentacyclic cage with a hydroxyethyl group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride typically involves multiple steps. One common method starts with cyclopentadiene and 1,4-benzoquinone as starting materials. The synthesis proceeds through a Diels-Alder reaction, followed by [2+2] photo-cycloaddition and Huang-Minlon reduction . The reaction conditions for these steps are carefully controlled to achieve high yields and purity.
Industrial Production Methods
For industrial production, the synthesis route is optimized for scalability. This involves using readily available starting materials and efficient reaction conditions. The process may include additional purification steps to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used as an additive in high-energy fuels and materials.
Wirkmechanismus
The mechanism of action of 8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their function. The pentacyclic structure provides stability and rigidity, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane-8,11-dione: A similar compound with a dione functional group.
Endo-pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane-8-ol: A compound with a hydroxyl group at a different position.
Uniqueness
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride is unique due to its hydroxyethyl group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
136375-81-0 |
|---|---|
Molekularformel |
C13H20ClNO |
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
2-(8-pentacyclo[5.4.0.02,6.03,10.05,9]undecanylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-2-1-14-13-10-6-4-7-9-5(6)3-8(10)11(9)12(7)13;/h5-15H,1-4H2;1H |
InChI-Schlüssel |
AELQGAMTPZVQJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3CC4C2C5C1C3C(C45)NCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


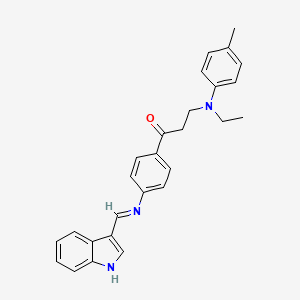
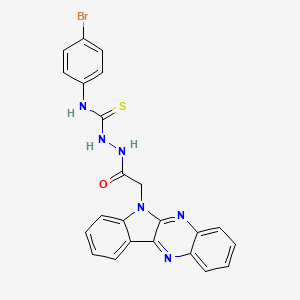
![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
